oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

GPR35 orphan GPCR antagonist screening

Choose this specific 2-fluorophenyl‑oxan‑4‑yl 1,4‑thiazepane‑4‑carboxylate to access a CNS‑MPO‑compliant scaffold (XLogP3 2.9, TPSA 64.1 Ų, zero H‑bond donors). Empirically validated as inactive at GPR35 (IC50 >100 µM), it serves as a chemically tractable negative control, distinct from CID2745687/ML145. The ortho‑fluoro substitution and conformationally constrained tetrahydropyran ester cannot be replicated by phenyl, 4‑fluorophenyl, or simple alkyl esters—critical for maintaining pharmacophore integrity in thiazepane SAR programs.

Molecular Formula C17H22FNO3S
Molecular Weight 339.43
CAS No. 1705762-52-2
Cat. No. B2674703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
CAS1705762-52-2
Molecular FormulaC17H22FNO3S
Molecular Weight339.43
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3
InChIInChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2
InChIKeyMZCQIWAMVVCVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate – CAS 1705762-52-2 Procurement & Differentiation Guide


Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate (CAS 1705762-52-2, PubChem CID 90630318) is a synthetic small molecule belonging to the 1,4-thiazepane-4-carboxylate class [1]. It features a saturated seven-membered thiazepane ring bearing a 2-fluorophenyl substituent at the 7-position and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) ester at the 4-position [1]. With a molecular weight of 339.4 g/mol, calculated XLogP3 of 2.9, and topological polar surface area (TPSA) of 64.1 Ų, the compound occupies physicochemical space consistent with CNS drug-like properties but carries zero hydrogen bond donors, limiting its hydrogen-bonding capacity [1]. The compound is commercially available from multiple suppliers for research use and has been screened in at least one target-based assay (GPR35 antagonism), where it was found to be inactive, providing a defined selectivity baseline [2][3].

Why Generic Substitution Fails for Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate


The 1,4-thiazepane-4-carboxylate scaffold is exquisitely sensitive to both the nature of the C7 aromatic substituent and the C4 ester moiety; even conservative replacements yield substantial shifts in lipophilicity, polar surface area, and target engagement [1][2]. The 2-fluorophenyl group at C7 provides a specific electronic and steric profile (ortho-fluoro substitution) that cannot be replicated by phenyl, 4-fluorophenyl, 2-chlorophenyl, or heteroaryl analogs [1]. The oxan-4-yl ester contributes a conformationally constrained, saturated oxygen heterocycle that alters both metabolic stability and solubility relative to simple alkyl esters (e.g., ethyl, methyl) [1]. Critically, empirical screening data show this compound is inactive against GPR35 (IC50 > 100 µM), while structurally distinct GPR35 antagonists achieve low nanomolar potency . Interchanging with a closely related analog without verifying target-specific activity therefore risks invalidating biological conclusions or misdirecting lead optimization campaigns.

Quantitative Differentiation Evidence for Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate


GPR35 Antagonism: Definitive Inactivity vs. Potent Reference Antagonist CID2745687

In a BRET-based GPR35 antagonism assay employing zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control, oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate showed no inhibition and is classified as inactive (IC50 > 100 µM) [1]. In contrast, the reference antagonist CID2745687 is a reversible, competitive GPR35 antagonist with a Ki of 12.8 nM and an IC50 of 160 nM against zaprinast-mediated GPR35 activation . This >7,800-fold difference in potency (based on the lower-bound estimate) establishes that the target compound lacks GPR35 antagonism, making it suitable as a negative control or for counter-screening applications [1].

GPR35 orphan GPCR antagonist screening selectivity profiling inflammatory bowel disease

Physicochemical Differentiation from Ethyl Ester Analog: logP and TPSA

Replacement of the oxan-4-yl ester with an ethyl ester (ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate) alters two key physicochemical parameters relevant to CNS penetration and solubility. The oxan-4-yl derivative has a calculated XLogP3 of 2.9 and TPSA of 64.1 Ų, reflecting the polar contribution of the tetrahydropyran oxygen [1]. In contrast, the ethyl ester analog is predicted to have a lower logP (estimated ~2.3) and a lower TPSA (estimated ~55 Ų) due to the absence of the pendant oxygen heterocycle [2]. The increased TPSA of the oxan-4-yl compound (+~9 Ų) may reduce passive CNS permeability relative to the ethyl analog, while the higher logP may partially offset this through improved membrane partitioning [1][3].

physicochemical properties logP TPSA CNS drug-likeness ester bioisostere

Structural Differentiation: Ortho-Fluorophenyl vs. Phenyl and Heteroaryl C7 Substituents

The 2-fluorophenyl substituent at C7 introduces a specific ortho-fluoro effect that is absent in the 7-phenyl analog (oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate, CAS 2310140-71-5) and the 7-(thiophen-2-yl) and 7-(furan-2-yl) variants [1][2]. The ortho-fluorine atom increases the C7 substituent's electronegativity, alters the conformational preference of the phenyl ring relative to the thiazepane core, and can engage in orthogonal dipolar interactions with target protein residues [1]. The 7-(2-fluorophenyl) group provides a molecular weight of 339.4 g/mol, compared to 321.4 g/mol for the 7-phenyl analog (Δ = +18 Da), and 1 hydrogen bond acceptor (fluorine) that the phenyl analog lacks [1]. These differences are significant when procuring compounds for SAR-by-catalog or fragment elaboration campaigns where the ortho-fluoro substitution pattern is a specific design requirement [2].

fluorine substitution ortho-effect structure-activity relationship thiazepane SAR conformational restriction

Zero H-Bond Donors: Differentiation from Secondary Amine / Amide-Containing Thiazepane Analogs

Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate contains zero hydrogen bond donors (HBD = 0) because the thiazepane ring nitrogen is acylated as a carbamate (N-CO-O) [1]. This distinguishes it from secondary amine-containing analogs such as 7-(2-fluorophenyl)-1,4-thiazepane hydrochloride (CAS 2097937-48-7) and amide derivatives like N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide . In CNS drug design, HBD count is a critical component of the CNS MPO (Multiparameter Optimization) score; an HBD of 0 is favorable for passive brain penetration, whereas HBD ≥ 1 negatively impacts the MPO desirability score [1][2]. The carbamate moiety also provides a distinct metabolic liability profile compared to amide or urea linkages, which may be advantageous or disadvantageous depending on the desired clearance pathway [2].

hydrogen bond donor permeability CNS MPO ADME carbamate

Evidence-Backed Application Scenarios for Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate Procurement


Negative Control Compound for GPR35 Antagonist Screening Cascades

The compound is empirically confirmed inactive against human GPR35 (IC50 > 100 µM in a BRET-based antagonism assay) [1]. Researchers developing or validating GPR35 antagonist screens can deploy this compound as a chemically tractable negative control that is structurally distinct from known GPR35 ligands such as CID2745687 (Ki = 12.8 nM) or ML145 (IC50 = 20.1 nM), thereby avoiding chemotype-related assay interference [1]. Its inactivity at GPR35, combined with zero HBD character, also makes it suitable for use as a vehicle control comparator in phenotypic assays where GPR35-mediated effects must be excluded [1].

CNS-Penetrant Chemical Probe Scaffold with Defined Physicochemical Space

With XLogP3 = 2.9, TPSA = 64.1 Ų, and HBD = 0, the compound occupies favorable CNS drug-like chemical space (CNS MPO ≥ 4.0 predicted) [2][3]. Procurement of this specific oxan-4-yl ester variant, rather than an ethyl or methyl ester analog, provides the higher TPSA and conformational constraint of the tetrahydropyran ring system while retaining zero HBD character [2]. This combination is relevant for CNS lead optimization programs exploring carbamate-linked thiazepane scaffolds where both passive permeability and metabolic stability of the ester moiety are under investigation [3].

Building Block for Ortho-Fluorophenyl SAR Libraries

The 2-fluorophenyl substituent at C7 provides a specific ortho-fluorine substitution pattern that is a validated design element in medicinal chemistry for modulating π-stacking interactions, reducing metabolic soft-spot oxidation, and biasing the torsional angle of the pendant aryl ring [2]. This compound can serve as a late-stage diversification intermediate or a reference standard for SAR-by-catalog exploration of 1,4-thiazepane-4-carboxylate libraries, where procurement of the correct 2-fluoro regioisomer (as opposed to 3-fluoro or 4-fluoro) is critical to maintaining pharmacophore integrity [2][4].

Selectivity Panel Member for GPCR Off-Target Profiling

Given its demonstrated inactivity at GPR35 and the absence of documented activity against any other target in curated databases (ChEMBL, BindingDB), this compound can be incorporated into GPCR selectivity panels as a representative of the 1,4-thiazepane-4-carboxylate chemotype [5]. When screening novel GPCR ligands, inclusion of this compound at a standard screening concentration (e.g., 10 µM) provides a chemotype-specific baseline for assessing whether thiazepane-containing hits exhibit genuine target engagement or non-specific assay interference .

Quote Request

Request a Quote for oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.